molecular formula C20H26FNO2 B017185 [4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol CAS No. 124864-27-3

[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol

Cat. No.: B017185
CAS No.: 124864-27-3
M. Wt: 331.4 g/mol
InChI Key: AIDFFEQVXJRKCP-UHFFFAOYSA-N
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Description

[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol (CAS 1428126-73-1) is a high-purity, white crystalline solid with a molecular formula of C₂₀H₂₆FNO₂ and a molecular weight of 317.4 g/mol . This pyridine derivative is a significant building block in medicinal chemistry and organic synthesis, featuring a core structure substituted with 4-fluorophenyl, methoxymethyl, and hydroxymethyl functional groups, along with two bulky diisopropyl groups at the 2 and 6 positions that contribute to steric hindrance and influence its reactivity . This compound serves as a crucial intermediate in isotope-labeled biochemical research, facilitating advanced studies in drug development and metabolic pathways . Its structural features make it a valuable scaffold for the synthesis of more complex molecules. Researchers utilize this material exclusively for laboratory research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FNO2/c1-12(2)19-16(10-23)18(14-6-8-15(21)9-7-14)17(11-24-5)20(22-19)13(3)4/h6-9,12-13,23H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDFFEQVXJRKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596555
Record name [4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124864-27-3
Record name [4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Dihydropyridine Synthesis

A modified Hantzsch reaction enables the construction of the polysubstituted pyridine skeleton. Reacting ethyl acetoacetate (2 eq), ammonium acetate, and 4-fluorobenzaldehyde under acidic conditions yields a dihydropyridine intermediate, which is oxidized to the aromatic pyridine using MnO₂ or DDQ. This method provides moderate regiocontrol but requires subsequent functionalization for methoxymethyl and hydroxymethyl groups.

Example Protocol

ReagentQuantityConditionsYield
Ethyl acetoacetate2.5 eqAcOH, 80°C, 12 h45%
4-Fluorobenzaldehyde1 eq
Ammonium acetate3 eq
MnO₂2 eqToluene, reflux, 6 h78%

Cyclocondensation with Enaminones

Alternative routes employ enaminone intermediates. Reacting 3-(dimethylamino)propenoyl isopropyl ketone with 4-fluorophenylacetonitrile in the presence of TiCl₄ generates a substituted pyridine after cyclization and deprotection. This method offers better control over the 5-methoxymethyl group but necessitates careful handling of moisture-sensitive reagents.

Introduction of the 4-Fluorophenyl Group

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of a boronic ester or acid with a halogenated pyridine intermediate is optimal. For example, treating 3-bromo-2,6-diisopropylpyridine-5-carbaldehyde with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis achieves the aryl incorporation.

Optimized Conditions

  • Catalyst: Pd₂(dba)₃/XantPhos (5 mol%)

  • Base: K₂CO₃ (2 eq)

  • Solvent: Toluene/EtOH (3:1)

  • Temperature: 110°C, 12 h

  • Yield: 82%

Ullmann-Type Coupling

Copper-mediated coupling with iodobenzene derivatives offers a cost-effective alternative. Using CuI/L-proline in DMSO at 100°C introduces the 4-fluorophenyl group but with lower efficiency (55–60% yield).

Functionalization at Position 5: Methoxymethyl Installation

Alkylation of Pyridine Alcohols

A two-step sequence involving hydroxymethylation followed by methylation is employed:

  • Mannich Reaction : Treating 5-formylpyridine with formaldehyde and dimethylamine generates a tertiary amine, hydrolyzed to the alcohol under acidic conditions.

  • Methylation : Using methyl iodide and K₂CO₃ in DMF converts the alcohol to the methoxymethyl group.

Critical Data

StepReagentConditionsYield
1HCHO, Me₂NHEtOH, 50°C, 6 h68%
2CH₃I, K₂CO₃DMF, 25°C, 12 h89%

Installation of Isopropyl Groups at Positions 2 and 6

Friedel-Crafts Alkylation

Reacting the pyridine core with excess isopropyl chloride in the presence of AlCl₃ at 0°C installs both isopropyl groups simultaneously. However, this method risks over-alkylation and requires rigorous temperature control.

Nucleophilic Aromatic Substitution

Activating the pyridine ring via nitration followed by displacement with isopropylamine introduces the substituents regioselectively. Subsequent reduction of nitro groups and Sandmeyer reaction restores the pyridine skeleton.

Hydroxymethyl Group Formation at Position 3

Reduction of Ketone Intermediates

Treating 3-acetylpyridine derivatives with NaBH₄ in MeOH/THF selectively reduces the ketone to the secondary alcohol (85% yield). Alternative protocols using BH₃·THF show similar efficiency.

Hydrolysis of Cyanomethyl Groups

Introducing a cyanomethyl group via radical alkylation (AIBN, Bu₃SnH) followed by acidic hydrolysis yields the hydroxymethyl moiety. This method avoids over-reduction but involves toxic intermediates.

Final Compound Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (hexane/EtOAc gradient) resolves regioisomers, while preparative HPLC (C18 column, acetonitrile/water) achieves >98% purity.

Spectroscopic Validation

  • ¹H NMR : Distinct signals for isopropyl methyls (δ 1.10–1.30), methoxymethyl (δ 3.40), and aromatic protons (δ 7.20–8.60).

  • MS (ESI) : m/z 373 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

CYM 50308 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Anticancer Properties

Research indicates that pyridine derivatives often exhibit cytotoxic effects against various cancer cell lines. The structural characteristics of [4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol may contribute to its potential as an anticancer agent.

Case Study:

A study evaluating similar pyridine compounds demonstrated significant cytotoxicity against breast and lung cancer cell lines, suggesting that further investigation into this compound could yield promising results in cancer therapy.

Antimicrobial Activity

The incorporation of fluorine and methoxymethyl groups in the molecule may enhance its antimicrobial properties. Compounds with similar structures have been shown to exhibit activity against a range of bacterial and fungal pathogens.

Case Study:

Research on related fluorinated compounds has revealed their effectiveness in inhibiting the growth of Staphylococcus aureus and Candida albicans, indicating that this compound could also possess similar properties.

Neuroactive Effects

Pyridine derivatives are frequently investigated for their neuroactive effects, including potential applications in treating neurological disorders such as depression and anxiety.

Case Study:

A comparative analysis of neuroactive pyridine compounds showed promising results in modulating neurotransmitter systems, which could be applicable to the development of new treatments involving this compound.

Mechanism of Action

CYM 50308 exerts its effects by selectively binding to and activating sphingosine-1-phosphate receptor 4. This activation leads to the stimulation of various downstream signaling pathways, including the MAPK/ERK pathway, PLC, and Rho-Cdc42 activation. These pathways play crucial roles in immune responses and cellular functions .

Comparison with Similar Compounds

Cerivastatin and Derivatives

Cerivastatin (Free Acid) :

  • IUPAC Name: (E,3R,5S)-7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid
  • Molecular Formula: C₂₆H₃₃FNO₅
  • Molecular Weight : 459.56 g/mol
  • Key Differences: Replaces the hydroxymethyl group with a 3,5-dihydroxyhept-6-enoic acid chain. Biological Role: Potent HMG-CoA reductase inhibitor (hypolipidemic agent) . Toxicity: LD₅₀ (oral, rat) = 416 mg/kg; classified as toxic by ingestion and intravenous routes .

Cerivastatin Sodium Salt :

  • Molecular Formula: C₂₆H₃₂FNO₅Na
  • Molecular Weight : 481.59 g/mol
  • Applications : Used clinically until withdrawal due to rhabdomyolysis risks .

Comparison :

Property Target Compound Cerivastatin (Free Acid)
Molecular Weight 331.43 g/mol 459.56 g/mol
XLogP 3.7 ~4.9 (estimated)*
Functional Groups Hydroxymethyl Carboxylic acid, diols
Biological Activity Not reported HMG-CoA inhibition
Toxicity No data High (LD₅₀ = 416 mg/kg)

*Estimated based on structural similarity.

2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde

IUPAC Name: 4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinecarboxaldehyde Molecular Formula: C₂₀H₂₄FNO₂ Molecular Weight: 329.41 g/mol CAS Registry Number: 169196-11-6 Key Differences:

  • Replaces hydroxymethyl with a carboxaldehyde group.
  • Applications : Intermediate in organic synthesis (e.g., for pharmaceuticals) .

Comparison :

Property Target Compound 3-Carboxaldehyde Derivative
Molecular Weight 331.43 g/mol 329.41 g/mol
Functional Groups Hydroxymethyl Carboxaldehyde
Solubility Likely polar Soluble in chloroform, DCM
Applications Not reported Synthetic intermediate

3-[4-(4-Fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyridin-3-yl]acrylaldehyde

IUPAC Name: 3-[4-(4-Fluorophenyl)-2,6-di(propan-2-yl)-5-(methoxymethyl)pyridin-3-yl]prop-2-enal Molecular Formula: C₂₂H₂₅FNO₂ Molecular Weight: 366.44 g/mol Key Differences:

  • Substituted with an acrylaldehyde group instead of hydroxymethyl.
  • Role: Potential precursor for conjugated systems in drug design.

Comparison :

Property Target Compound Acrylaldehyde Derivative
Molecular Weight 331.43 g/mol 366.44 g/mol
Functional Groups Hydroxymethyl Acrylaldehyde
Reactivity Less reactive High (α,β-unsaturated aldehyde)

2-Fluoro-5-(4-fluorophenyl)pyridine

Molecular Formula : C₁₁H₈F₂N
Molecular Weight : 195.18 g/mol
Key Differences :

  • Applications : Precursor for biologically active pyridines .

Comparison :

Property Target Compound 2-Fluoro-5-(4-FP)pyridine
Molecular Weight 331.43 g/mol 195.18 g/mol
Substituents Multiple bulky groups Minimal substitution
Complexity High Low

Biological Activity

The compound [4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol, also known as CYM 50308, is a selective sphingosine-1-phosphate receptor 4 (S1P4) agonist. This compound has garnered attention for its potential therapeutic applications in immunomodulation and inflammation due to its high affinity and specificity for the S1P4 receptor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 124864-27-3
  • Molecular Weight : 331.4 g/mol
  • Molecular Formula : C20H26FNO2

CYM 50308 acts as an agonist for the S1P4 receptor, which is involved in various cellular processes including lymphocyte trafficking and immune responses. Upon binding to S1P4, it activates downstream signaling pathways such as:

  • MAPK/ERK pathway : Involved in cell growth and differentiation.
  • Phospholipase C (PLC) pathway : Plays a role in calcium signaling and cell proliferation.
  • Rho-Cdc42 activation : Important for cytoskeletal organization and cell movement.

These pathways contribute to the modulation of immune responses and inflammation, making CYM 50308 a candidate for therapeutic interventions in autoimmune diseases and other inflammatory conditions.

Immunomodulatory Effects

In vitro studies have indicated that CYM 50308 can modulate immune cell functions. It has been shown to influence the migration and activation of lymphocytes, which are critical in immune responses. This modulation is particularly relevant in conditions such as multiple sclerosis and other autoimmune disorders where S1P receptors play a pivotal role .

Case Studies

  • Study on S1P Receptor Agonists :
    A study evaluated the pharmacological profiles of various S1P receptor agonists, including CYM 50308. It was found that this compound significantly enhanced lymphocyte migration in vitro compared to controls. The results suggested its potential use in therapies aimed at enhancing immune responses .
  • Comparative Analysis with Other Compounds :
    In comparative studies with other known S1P receptor agonists like Fingolimod (a non-selective S1P receptor modulator), CYM 50308 displayed greater selectivity towards S1P4, indicating its potential for targeted therapeutic applications with fewer side effects .

Data Tables

Compound NameStructureActivityReference
CYM 50308StructureS1P4 Agonist
FingolimodStructureNon-selective S1P Agonist
Thiazole DerivativesVariousModerate to Excellent Antimicrobial

Q & A

Synthetic Methodologies

Basic: What are the established synthetic pathways for synthesizing [4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol? Methodological Answer: The compound is synthesized via multi-step routes involving:

  • Fluorophenyl introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-fluorophenyl group to the pyridine core .
  • Methoxymethylation : Alkylation or etherification reactions to introduce the methoxymethyl group at position 5 .
  • Isopropyl substitution : Grignard or Friedel-Crafts alkylation for di-isopropyl groups at positions 2 and 6 .
  • Methanol functionalization : Oxidation-reduction sequences (e.g., using NaBH₄ or LiAlH₄) to install the hydroxymethyl group at position 3 .
    Key Challenges : Steric hindrance from isopropyl groups requires optimized reaction conditions (e.g., high-temperature catalysis) .

Structural Elucidation

Basic: How is the molecular structure of this compound confirmed experimentally? Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction using SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks). SHELX programs are robust for handling sterically crowded pyridine derivatives .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Distinct peaks for isopropyl (δ ~1.2–1.5 ppm), fluorophenyl (δ ~7.0–7.5 ppm), and methoxymethyl (δ ~3.3–3.5 ppm) groups .
    • HRMS : Molecular ion matching the exact mass (C₂₁H₂₉FNO₂, calculated [M+H]⁺ = 346.2178) .

Biological Activity and Structure-Activity Relationships (SAR)

Advanced: How does the substitution pattern influence the compound’s biological activity, particularly in statin-related applications? Methodological Answer:

  • Role in Cerivastatin synthesis : The compound is a key intermediate in synthesizing Cerivastatin sodium, a cholesterol-lowering agent. The fluorophenyl and methoxymethyl groups enhance binding to HMG-CoA reductase .
  • SAR studies :
    • Isopropyl groups : Improve lipid solubility and membrane permeability .
    • Methoxymethyl : Modulates metabolic stability by reducing oxidative degradation .
    • Hydroxymethyl : Critical for forming the active heptenoic acid side chain in Cerivastatin .
      Experimental Design : Comparative assays with truncated analogs (e.g., removal of isopropyl groups) reveal reduced potency (>50% loss in enzyme inhibition) .

Crystallographic Data Contradictions

Advanced: How are discrepancies in crystallographic data (e.g., bond lengths/angles) resolved during refinement? Methodological Answer:

  • SHELXL refinement : Use of restraints for flexible groups (e.g., methoxymethyl) and constraints for rigid fluorophenyl rings. The program’s robust least-squares algorithms minimize residuals (R-factor < 5%) .
  • Twinning analysis : For crystals with pseudo-symmetry, SHELXD is employed to deconvolute overlapping reflections .
  • Validation tools : PLATON’s ADDSYM checks for missed symmetry, while CheckCIF flags unusual bond lengths (e.g., C–O in methoxymethyl: expected 1.42 Å vs. observed 1.45 Å) .

Stability and Solubility Profiling

Advanced: What methodological approaches are used to assess the compound’s stability and solubility in pharmacological studies? Methodological Answer:

  • HPLC-UV/MS stability assays : Monitor degradation under stress conditions (pH 1–12, 40–80°C). The compound shows instability at pH < 3 due to methanol group hydrolysis .
  • Thermogravimetric analysis (TGA) : Decomposition onset at 220°C, indicating thermal stability suitable for storage .
  • Solubility screening : Use of shake-flask method with biorelevant media (FaSSIF/FeSSIF). LogP ~3.5 suggests moderate lipophilicity, requiring co-solvents (e.g., DMSO) for in vitro assays .

Computational Modeling

Advanced: How can DFT/MD simulations predict the compound’s interaction with biological targets? Methodological Answer:

  • Docking studies (AutoDock/Vina) : The fluorophenyl group forms π-π stacking with Phe residue in HMG-CoA reductase, while the hydroxymethyl hydrogen-bonds with Asp .
  • DFT optimization : B3LYP/6-31G(d) basis sets calculate electrostatic potential maps, highlighting nucleophilic sites (methanol oxygen) for derivatization .
  • MD simulations (GROMACS) : Simulate membrane permeability; isopropyl groups reduce free energy barriers for bilayer penetration .

Analytical Contradictions in Spectral Data

Advanced: How are conflicting NMR or MS data resolved for this compound? Methodological Answer:

  • Dynamic NMR : For isopropyl rotamers, variable-temperature ¹H NMR (25–60°C) collapses split peaks into singlets, confirming conformational exchange .
  • Isotopic labeling : ¹⁸O labeling of the methanol group distinguishes hydrolysis products in HRMS .
  • 2D NMR (COSY/HSQC) : Resolves overlapping signals in aromatic regions (e.g., fluorophenyl vs. pyridine protons) .

Safety and Handling Precautions

Basic: What safety protocols are recommended for handling this compound? Methodological Answer:

  • Hazard classification : Xi (Irritant), R36/43/53 (Skin/eye irritation, aquatic toxicity) .
  • PPE : Gloves (nitrile), goggles, and fume hood use mandatory.
  • Waste disposal : Neutralization with dilute NaOH before aqueous disposal to mitigate environmental toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol
Reactant of Route 2
[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol

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